N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide is a chemical compound belonging to the class of pyridazine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms. This compound features an ethoxyvinyl group attached to the pyridazine moiety and an acetamide functional group, making it of interest in medicinal chemistry due to its potential biological activities.
The synthesis and characterization of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide are documented in various scientific literature, focusing on its applications in drug development and biological studies. The compound is synthesized through specific organic reactions that involve pyridazine derivatives and vinyl groups.
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide can be classified as:
The synthesis of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide typically involves several key steps:
For instance, a general method may involve the reaction of 6-bromo-pyridazine with ethoxyvinyl compounds in the presence of a base, followed by acylation with acetic anhydride to yield N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide.
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for enhanced biological activity or for synthesizing derivatives.
The mechanism of action for N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide is not fully elucidated but is believed to involve interaction with specific biological targets, potentially including enzymes or receptors involved in disease processes. This interaction may lead to modulation of biochemical pathways relevant to therapeutic effects.
Research indicates that compounds with similar structures exhibit activity against various biological targets, including those related to inflammation and cancer pathways.
Relevant data from studies suggest that variations in substituents can significantly affect both physical properties and biological activity.
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide has potential applications in:
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide (CAS 1313712-40-1) is systematically named according to IUPAC conventions as a pyridazine derivative bearing acetamide at position 3 and a 1-ethoxyvinyl group at position 6. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol. The canonical SMILES notation (CC(=O)NC1=NN=C(C(=C)OCC)C=C1) precisely encodes its connectivity: a pyridazine ring with nitrogen atoms at adjacent positions (1,2-diazine), an acetamide substituent (-NHC(O)CH₃) at C3, and an ethoxyvinyl moiety (-C(=C)OCH₂CH₃) at C6 [1] [2].
The ethoxyvinyl group introduces steric bulk and electronic unsaturation, creating a potential site for electrophilic addition or further functionalization. The pyridazine core contributes a high dipole moment (4.22 D), exceeding that of pyridine (2.22 D) or benzene (0 D), due to asymmetric nitrogen placement. This dipole enhances intermolecular interactions like π-stacking and polar surface engagement. Hydrogen-bonding capacity is robust: the acetamide N-H acts as a donor, the carbonyl oxygen and pyridazine ring nitrogens serve as acceptors, collectively yielding a topological polar surface area (TPSA) of 58.1 Ų, indicating high solubility potential [4] [10].
Table 1: Nomenclature and Key Identifiers of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide
Nomenclature System | Identifier |
---|---|
IUPAC Name | N-(6-(1-ethoxyvinyl)pyridazin-3-yl)acetamide |
CAS Registry Number | 1313712-40-1 |
Molecular Formula | C₁₀H₁₃N₃O₂ |
Molecular Weight | 207.23 g/mol |
Canonical SMILES | CC(=O)NC1=NN=C(C(=C)OCC)C=C1 |
InChI Key | IZCSULITWKKWJR-UHFFFAOYSA-N |
Pyridazine derivatives occupy a strategic niche in drug design due to their unique physicochemical profile. The ring’s high dipole moment facilitates target binding via dipole-dipole interactions and π-stacking with aromatic residues in enzyme binding pockets. Additionally, the presence of two adjacent nitrogen atoms enhances hydrogen-bond acceptor capacity (pKBHX = 1.65) and reduces lipophilicity compared to phenyl or pyridine analogs. Computed cLogP values for pyridazine (‒0.51) are significantly lower than benzene (2.18), lowering the risk of off-target cardiotoxicity (e.g., hERG channel binding) and improving metabolic stability by reducing cytochrome P450 affinity [4] [10].
Recent FDA approvals underscore their therapeutic relevance:
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide exemplifies tailored functionality. The ethoxyvinyl group provides a synthetic handle for further derivatization (e.g., hydrolysis to acetyl or nucleophilic addition), while the acetamide offers hydrogen-bonding versatility. Such modularity enables optimization of pharmacokinetic properties or target affinity in lead development [1] [7] [10].
Table 2: Clinically Approved Pyridazine-Containing Drugs and Mechanisms
Drug (Approval Year) | Pyridazine Element | Primary Mechanism | Therapeutic Indication |
---|---|---|---|
Relugolix (2020) | 3-Aminopyridazine | GnRH receptor antagonist | Advanced prostate cancer |
Deucravacitinib (2022) | 3-Aminopyridazine | Allosteric TYK2 inhibitor | Plaque psoriasis |
Ponatinib (2012) | Imidazo[1,2-b]pyridazine | Multitargeted tyrosine kinase inhibitor | Leukemia |
Risdiplam (2020) | Imidazo[1,2-b]pyridazine | SMN2 splicing modifier | Spinal muscular atrophy |
The synthesis of pyridazine-acetamide hybrids evolved alongside broader developments in heterocyclic chemistry. Early routes focused on direct C-H functionalization or nucleophilic substitution on halogenated pyridazines. For example, 3-amino-6-chloropyridazine served as a precursor for N-acylation to form acetamide derivatives. However, introducing the ethoxyvinyl motif required advanced methodologies due to its sensitivity to hydrolysis and oxidation [2] [5].
A pivotal advancement emerged with transition metal-catalyzed coupling reactions. The Stille or Heck couplings enabled vinylation at C6 of pyridazine cores, while protecting group strategies (e.g., tert-butyl carbamate for amines) safeguarded the acetamide functionality during synthesis. N-[6-(2-Bromoacetyl)pyridazin-3-yl]acetamide (CAS 1313712-11-6) exemplifies a key intermediate historically used to access ethoxyvinyl analogs. Its α-halo ketone group undergoes etherification with triethyloxonium tetrafluoroborate, followed by elimination to install the ethoxyvinyl group—a strategy that improved regioselectivity over classical enol ether syntheses [5].
Modern approaches leverage microwave-assisted synthesis and catalytic vinylation. For instance, palladium-catalyzed coupling of 6-halo-3-acetamidopyridazines with tributyl(ethoxyvinyl)stannane achieves higher yields (>75%) under mild conditions. This progression—from electrophilic additions to catalytic cross-coupling—reflects broader trends in heterocyclic chemistry toward precision and atom economy [2] [7] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: